molecular formula C7H18P2 B1608396 1,3-Bis(dimethylphosphino)propane CAS No. 39564-18-6

1,3-Bis(dimethylphosphino)propane

Cat. No.: B1608396
CAS No.: 39564-18-6
M. Wt: 164.17 g/mol
InChI Key: GZDVNUHKYJNVNT-UHFFFAOYSA-N
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Description

1,3-Bis(dimethylphosphino)propane (dmpp) is an organophosphorus compound with the molecular formula C₇H₁₈P₂ (derived from substituent analysis). It features two dimethylphosphino groups connected by a three-carbon propane backbone. As a bidentate ligand, dmpp is notable for its electron-donating methyl substituents and compact structure, which facilitate coordination with transition metals. Applications include catalysis and materials science, particularly in modifying electronic properties of carbon nanomaterials like single-walled carbon nanotubes (SWCNTs) .

Properties

CAS No.

39564-18-6

Molecular Formula

C7H18P2

Molecular Weight

164.17 g/mol

IUPAC Name

3-dimethylphosphanylpropyl(dimethyl)phosphane

InChI

InChI=1S/C7H18P2/c1-8(2)6-5-7-9(3)4/h5-7H2,1-4H3

InChI Key

GZDVNUHKYJNVNT-UHFFFAOYSA-N

SMILES

CP(C)CCCP(C)C

Canonical SMILES

CP(C)CCCP(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares dmpp with structurally analogous organophosphorus ligands, emphasizing substituent effects, chain length, and functional performance:

Compound Substituents Molecular Formula Molecular Weight Key Properties
1,3-Bis(dimethylphosphino)propane (dmpp) Methyl (-CH₃) C₇H₁₈P₂ ~176.18 High electron density; compact structure; moderate steric hindrance.
1,3-Bis(dicyclohexylphosphino)propane (dcpp) Cyclohexyl (C₆H₁₁) C₂₇H₄₈P₂ ~434.60 Enhanced steric bulk; slower ligand substitution kinetics.
1,3-Bis(diphenylphosphino)propane (dpp) Phenyl (C₆H₅) C₂₇H₂₆P₂ 412.44 Strong π-accepting ability; widely used in Pd-mediated cross-coupling reactions.
1,6-Bis(diphenylphosphino)hexane (dpph) Phenyl (C₆H₅) C₃₀H₃₂P₂ ~466.50 Extended chain length improves flexibility; optimal SWCNT doping efficiency.
1,3-Bis(di-tert-butylphosphino)propane tert-Butyl (C(CH₃)₃) C₁₉H₄₂P₂ 332.49 Extreme steric bulk; stabilizes low-coordinate metal centers.

Key Findings :

Electronic Effects: dmpp’s methyl groups are weaker π-acceptors but stronger σ-donors than phenyl groups in dpp, making dmpp less effective in stabilizing electron-deficient metal centers . dpph’s longer backbone allows for better alignment with SWCNT surfaces, enhancing electrical conductivity (4× improvement) and Seebeck coefficient (467 µW/m·K² vs. 60.27 µW/m·K² for dmpp) .

Steric Effects :

  • Bulky substituents (e.g., dcpp , di-tert-butyl ) hinder metal-ligand bond formation but improve thermal stability in catalysts .
  • dmpp ’s smaller size enables faster ligand exchange in catalytic cycles compared to dpp .

Applications :

  • dpp dominates in palladium complexes (e.g., [Pd(dpp)(dithiolate)]·CH₃CN) due to its balance of electronic and steric properties .
  • dmpp is preferred in SWCNT doping for initial screening due to its simplicity and cost-effectiveness .

Research Implications

  • Materials Science : Chain length and substituent polarity critically influence SWCNT doping efficiency. dpph outperforms dmpp in power factor enhancement, suggesting longer backbones optimize charge transfer .
  • Catalysis : Phenyl-substituted ligands (dpp , dpph ) are superior in stabilizing reactive intermediates, while alkyl-substituted variants (dmpp , dcpp ) favor rapid ligand dynamics .

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